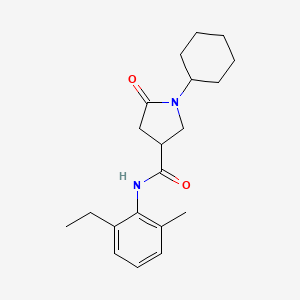
1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxamide group: This step might involve the reaction of the pyrrolidine derivative with an appropriate amine.
Attachment of the cyclohexyl group: This could be done through a substitution reaction using a cyclohexyl halide.
Introduction of the ethyl and methyl groups: These groups could be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide may undergo various types of chemical reactions, including:
Oxidation: This could involve the conversion of the cyclohexyl group to a cyclohexanone derivative.
Reduction: This might involve the reduction of the carboxamide group to an amine.
Substitution: This could involve the replacement of the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield an amine.
Scientific Research Applications
1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of pain management or anti-inflammatory agents.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-cyclohexyl-N-(6-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Uniqueness
1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the presence of both ethyl and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards biological targets.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H28N2O2/c1-3-15-9-7-8-14(2)19(15)21-20(24)16-12-18(23)22(13-16)17-10-5-4-6-11-17/h7-9,16-17H,3-6,10-13H2,1-2H3,(H,21,24) |
InChI Key |
HRDQDJHKILWQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















